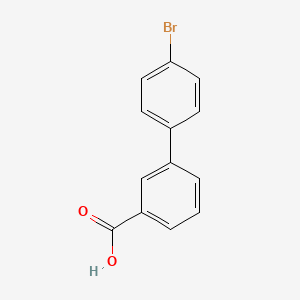

4'-Bromo-biphenyl-3-carboxylic acid

Description

The exact mass of the compound 4'-Bromo-biphenyl-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Bromo-biphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromo-biphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEOXGJWZDXOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363577 | |

| Record name | 3-(4-bromophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885951-66-6 | |

| Record name | 3-(4-bromophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-biphenyl-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4'-Bromo-biphenyl-3-carboxylic acid (CAS 885951-66-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo-biphenyl-3-carboxylic acid is a biphenyl derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom and a carboxylic acid group on a biphenyl scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The biphenyl moiety is a common structural motif in pharmacologically active compounds, and the presence of the bromine atom allows for further functionalization through various cross-coupling reactions. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of 4'-Bromo-biphenyl-3-carboxylic acid.

Physicochemical Properties

The fundamental physicochemical properties of 4'-Bromo-biphenyl-3-carboxylic acid are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 885951-66-6 | [1][2] |

| Molecular Formula | C₁₃H₉BrO₂ | [1][2] |

| Molecular Weight | 277.11 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 194-198 °C | [1] |

| SMILES | O=C(O)c1cccc(c1)-c2ccc(Br)cc2 | [1] |

| InChI | 1S/C13H9BrO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for 4'-Bromo-biphenyl-3-carboxylic acid is not widely available in peer-reviewed literature. However, based on the known structure and data for similar biphenyl carboxylic acids, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the two phenyl rings will exhibit splitting patterns (doublets, triplets, and multiplets) characteristic of their substitution and coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons and the carboxylic acid carbon. The chemical shift of the carboxylic acid carbon is expected to be in the range of δ 165-175 ppm. The carbon attached to the bromine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

-

C-O stretch (carboxylic acid): A band in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

-

C-Br stretch: A band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Predicted mass spectrometry data indicates the following expected m/z values for various adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 276.98586 |

| [M+Na]⁺ | 298.96780 |

| [M-H]⁻ | 274.97130 |

Synthesis

The most common and efficient method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

General Experimental Protocol (Suzuki-Miyaura Coupling)

The following is a generalized protocol for the synthesis of 4'-Bromo-biphenyl-3-carboxylic acid based on procedures for similar compounds.

Reactants:

-

3-Carboxyphenylboronic acid

-

1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

To a reaction flask, add 3-carboxyphenylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system to the flask.

-

Add 1-bromo-4-iodobenzene (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to a temperature of 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield 4'-Bromo-biphenyl-3-carboxylic acid.

Caption: Synthetic workflow for 4'-Bromo-biphenyl-3-carboxylic acid.

Biological Activity and Applications in Drug Development

While specific biological activity data for 4'-Bromo-biphenyl-3-carboxylic acid is limited in the public domain, the broader class of biphenyl carboxylic acids and brominated aromatic compounds has been investigated for various therapeutic applications.

Anticancer Potential

Biphenyl derivatives are known to exhibit anticancer properties. For instance, some biphenyl carboxylic acids have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. The general structure of 4'-Bromo-biphenyl-3-carboxylic acid makes it a candidate for investigation as a potential anticancer agent or as a scaffold for the development of more potent derivatives.

Antibacterial Activity

Brominated phenols and related compounds have demonstrated significant antibacterial activity. The presence of a bromine atom in an aromatic system can enhance the antimicrobial properties of a molecule. Therefore, 4'-Bromo-biphenyl-3-carboxylic acid could be explored for its potential as an antibacterial agent.

Caption: Potential applications of 4'-Bromo-biphenyl-3-carboxylic acid.

Reactivity and Further Functionalization

The two primary functional groups of 4'-Bromo-biphenyl-3-carboxylic acid, the carboxylic acid and the bromo group, offer multiple avenues for further chemical modification.

-

Carboxylic Acid Group: The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. These transformations allow for the attachment of different molecular fragments to tailor the properties of the molecule for specific applications.

-

Bromo Group: The bromine atom can participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of a diverse library of more complex biphenyl derivatives.

Safety Information

Based on available safety data sheets, 4'-Bromo-biphenyl-3-carboxylic acid should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4'-Bromo-biphenyl-3-carboxylic acid is a valuable building block for organic synthesis, with potential applications in the development of new pharmaceuticals and functional materials. While detailed experimental data on its biological activity and spectroscopic properties are not extensively documented in publicly available literature, its structural features suggest that it is a promising candidate for further investigation. The synthetic route via Suzuki-Miyaura coupling is well-established for related compounds, providing a reliable method for its preparation. Future research into the biological and material properties of this compound and its derivatives is warranted.

References

4'-Bromo-biphenyl-3-carboxylic acid molecular weight and formula

An In-depth Technical Guide on 4'-Bromo-biphenyl-3-carboxylic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This document provides a concise technical overview of 4'-Bromo-biphenyl-3-carboxylic acid, focusing on its molecular formula and weight.

Quantitative Data Summary

The essential molecular data for 4'-Bromo-biphenyl-3-carboxylic acid is presented in the table below for straightforward reference and comparison.

| Parameter | Value |

| Molecular Formula | C₁₃H₉BrO₂[1][2] |

| Molecular Weight | 277.11 g/mol [1][3][4][5] |

| Alternate Name | 3-(4-bromophenyl)benzoic acid[1][2] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.

Caption: Molecular properties of 4'-Bromo-biphenyl-3-carboxylic acid.

References

Spectroscopic Profile of 4'-Bromo-biphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4'-Bromo-biphenyl-3-carboxylic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established spectroscopic principles and data from analogous structures. The information herein serves as a valuable resource for the characterization and quality control of 4'-Bromo-biphenyl-3-carboxylic acid in a research and development setting.

Chemical Structure and Properties

4'-Bromo-biphenyl-3-carboxylic acid possesses a molecular structure characterized by two phenyl rings linked together, with a bromine atom substituting one ring and a carboxylic acid group on the other. This arrangement of functional groups dictates its chemical reactivity and provides distinct signatures in various spectroscopic analyses.

| Property | Value |

| Molecular Formula | C₁₃H₉BrO₂ |

| Molecular Weight | 277.11 g/mol |

| CAS Number | 885951-66-6 |

| Chemical Structure | |

|

|

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 4'-Bromo-biphenyl-3-carboxylic acid based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.2 - 8.0 | Multiplet | 2H | Aromatic Protons (ortho to COOH) |

| ~7.8 - 7.5 | Multiplet | 5H | Remaining Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172 - 167 | -COOH |

| ~145 - 120 | Aromatic Carbons |

| ~125 - 120 | C-Br |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic Rings) |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) |

| ~1200 | Medium | O-H bend (Carboxylic Acid) |

| ~850 - 800 | Strong | C-H out-of-plane bend (para-substituted ring) |

| Below 700 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) [1]

| m/z | Predicted Adduct |

| 278 | [M+H]⁺ |

| 301 | [M+Na]⁺ |

| 277 | [M]⁺ |

| 260 | [M-OH]⁺ |

| 232 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for 4'-Bromo-biphenyl-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 4'-Bromo-biphenyl-3-carboxylic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 15 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid 4'-Bromo-biphenyl-3-carboxylic acid powder directly onto the crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum.

-

The resulting spectrum is displayed as % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of 4'-Bromo-biphenyl-3-carboxylic acid (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure elution of the compound.

Data Processing:

-

The mass spectrum is generated, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

Workflow Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analyses described.

References

An In-depth Technical Guide to 4'-Bromo-biphenyl-3-carboxylic Acid: Discovery, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo-biphenyl-3-carboxylic acid, a halogenated derivative of the biphenyl carboxylate scaffold, has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural features, including the presence of a reactive bromine atom and a versatile carboxylic acid group, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of 4'-Bromo-biphenyl-3-carboxylic acid, its primary synthetic routes with detailed experimental protocols, and a summary of its key physicochemical and spectroscopic properties.

Introduction

Biphenyl and its derivatives have long been recognized for their significant biological activities and applications in materials science. The introduction of a bromine atom and a carboxylic acid moiety at specific positions on the biphenyl core, as in 4'-Bromo-biphenyl-3-carboxylic acid, provides strategic handles for further chemical modifications. The bromine atom is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the construction of more complex biaryl and polyaryl systems.[1] Concurrently, the carboxylic acid group can be readily transformed into a variety of other functional groups, including esters, amides, and acid chlorides, facilitating the attachment of diverse molecular fragments. These characteristics make 4'-Bromo-biphenyl-3-carboxylic acid a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.

Discovery and History

While a singular, seminal "discovery" paper for 4'-Bromo-biphenyl-3-carboxylic acid is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the development and popularization of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010, revolutionized the synthesis of biaryl compounds.

The synthesis of unsymmetrical biaryls, such as 4'-Bromo-biphenyl-3-carboxylic acid, was historically challenging. Earlier methods often suffered from harsh reaction conditions, low yields, and limited functional group tolerance. The advent of the Suzuki-Miyaura coupling provided a mild and highly efficient method for the selective formation of C-C bonds between aryl halides and arylboronic acids.[2] The commercial availability of a wide array of boronic acids and aryl halides has made this reaction a cornerstone of modern organic synthesis.

It is therefore likely that 4'-Bromo-biphenyl-3-carboxylic acid was first synthesized and characterized in the context of exploring the scope and utility of the Suzuki-Miyaura coupling for the preparation of functionalized biphenyl derivatives for use in drug discovery and materials science research.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for 4'-Bromo-biphenyl-3-carboxylic acid is presented in the table below. This information is crucial for its identification, purification, and use in subsequent chemical transformations.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₉BrO₂ | [3] |

| Molecular Weight | 277.11 g/mol | [3] |

| CAS Number | 885951-66-6 | [] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 194-198 °C | Sigma-Aldrich |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Insoluble in water. | |

| pKa | Not available |

Spectroscopic Data:

While specific, high-resolution spectra for 4'-Bromo-biphenyl-3-carboxylic acid are not widely published in publicly accessible databases, the expected spectroscopic characteristics can be inferred from the known properties of its constituent functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the two phenyl rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the twelve aromatic carbons and one carboxylic acid carbon. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching vibration for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong, sharp carbonyl (C=O) stretching band is expected around 1700 cm⁻¹. The C-Br stretching vibration will likely be observed in the fingerprint region, typically between 500 and 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the bromine atom.

Experimental Protocols

The primary and most efficient method for the synthesis of 4'-Bromo-biphenyl-3-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed, representative experimental protocol based on established procedures for the synthesis of similar biphenyl carboxylic acids.[1][6]

Synthesis of 4'-Bromo-biphenyl-3-carboxylic acid via Suzuki-Miyaura Coupling

This procedure details the palladium-catalyzed cross-coupling of 3-Carboxyphenylboronic acid and 1-bromo-4-iodobenzene.

Materials:

-

3-Carboxyphenylboronic acid

-

1-bromo-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Carboxyphenylboronic acid (1.2 equivalents) and 1-bromo-4-iodobenzene (1.0 equivalent) in a mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst and Base Addition: To the degassed solution, add palladium(II) acetate (0.02-0.05 equivalents), triphenylphosphine (0.04-0.10 equivalents), and potassium carbonate (2.0-3.0 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to a pH of approximately 2-3 with 1 M hydrochloric acid. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4'-Bromo-biphenyl-3-carboxylic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Logical Relationship of Suzuki-Miyaura Coupling

Caption: Key components of the Suzuki-Miyaura coupling reaction for the synthesis of 4'-Bromo-biphenyl-3-carboxylic acid.

Experimental Workflow for Synthesis and Purification

Caption: A generalized experimental workflow for the synthesis and purification of 4'-Bromo-biphenyl-3-carboxylic acid.

Applications in Research and Drug Development

4'-Bromo-biphenyl-3-carboxylic acid serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Drug Discovery: The biphenyl scaffold is a common motif in many approved drugs. The ability to functionalize both rings of 4'-Bromo-biphenyl-3-carboxylic acid allows for the creation of large libraries of compounds for screening against various biological targets. For instance, derivatives of biphenyl carboxylic acids have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

-

Materials Science: Biphenyl derivatives are key components in the development of liquid crystals for display technologies. The rigid, rod-like structure of the biphenyl core, combined with the ability to introduce various substituents, allows for the fine-tuning of the mesomorphic properties of these materials.

-

Agrochemicals: The biphenyl structure is also found in a number of herbicides and fungicides. 4'-Bromo-biphenyl-3-carboxylic acid can be used as a starting material for the synthesis of new agrochemical candidates with improved efficacy and environmental profiles.

Conclusion

4'-Bromo-biphenyl-3-carboxylic acid is a valuable and versatile building block in modern organic synthesis. While its specific discovery is tied to the broader development of cross-coupling methodologies, its utility is well-established. The Suzuki-Miyaura coupling provides a robust and efficient route to this compound, enabling its use in the synthesis of a wide array of complex molecules with applications in drug discovery, materials science, and agrochemicals. This guide has provided a comprehensive overview of its history, synthesis, and properties to aid researchers in its effective utilization.

References

Theoretical Exploration of the Electronic Landscape of 4'-Bromo-biphenyl-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation into the electronic properties of 4'-Bromo-biphenyl-3-carboxylic acid. In the absence of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques, drawing parallels from studies on structurally similar compounds. This guide serves as a blueprint for conducting and interpreting theoretical studies to elucidate the molecule's electronic behavior, which is crucial for applications in drug design and materials science.

Introduction

4'-Bromo-biphenyl-3-carboxylic acid is a biphenyl derivative featuring a bromine atom and a carboxylic acid group on separate phenyl rings. These functional groups are known to significantly influence the electronic distribution, reactivity, and intermolecular interaction capabilities of the molecule. Understanding the electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals, and the electrostatic potential, is paramount for predicting its chemical reactivity, metabolic stability, and potential as a pharmacological agent. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to probe these properties at the atomic level.

Computational Methodology

The theoretical investigation of 4'-Bromo-biphenyl-3-carboxylic acid's electronic properties is centered around Density Functional Theory (DFT), a workhorse of modern computational chemistry. The following workflow outlines the typical steps involved in such a study.

Caption: A typical workflow for the theoretical calculation of molecular electronic properties.

Detailed Experimental Protocols

Geometry Optimization: The initial step involves optimizing the molecular geometry of 4'-Bromo-biphenyl-3-carboxylic acid. This is typically performed using DFT with a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, for instance, 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.

Electronic Property Calculations: With the optimized geometry, a series of single-point energy calculations are carried out to determine the key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The molecular electrostatic potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Key Electronic Properties and Reactivity Descriptors

The electronic properties derived from quantum chemical calculations provide valuable insights into the behavior of 4'-Bromo-biphenyl-3-carboxylic acid.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy is related to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (Egap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These are summarized in the table below.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon accepting an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character. |

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.

Hypothetical Quantitative Data

The following tables present hypothetical, yet realistic, quantitative data for the electronic properties of 4'-Bromo-biphenyl-3-carboxylic acid, as would be expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Energies of Frontier Molecular Orbitals

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | -1.98 |

| Egap (LUMO-HOMO) | 4.87 |

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 1.98 eV |

| Electronegativity (χ) | 4.415 |

| Chemical Hardness (η) | 2.435 |

| Chemical Softness (S) | 0.205 |

| Electrophilicity Index (ω) | 4.00 |

Visualization of Molecular Properties

Visualizing the calculated properties is crucial for their interpretation. The following diagram illustrates the logical relationship between the calculated electronic properties and the prediction of the molecule's reactivity.

Physical and chemical properties of 3-(4-bromophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(4-bromophenyl)benzoic acid, a biphenyl carboxylic acid derivative. This document details its structural characteristics, reactivity, and provides a validated protocol for its synthesis via the Suzuki-Miyaura coupling reaction. The information is intended to support research and development activities in medicinal chemistry, materials science, and organic synthesis.

Core Physical and Chemical Properties

3-(4-Bromophenyl)benzoic acid is a bifunctional organic compound featuring a biphenyl backbone substituted with a carboxylic acid group and a bromine atom. These functional groups define its chemical reactivity and physical characteristics.

Physical Properties

Quantitative experimental data for some physical properties of 3-(4-bromophenyl)benzoic acid are not extensively reported in the available literature. The table below summarizes its key identifiers and known physical data.

| Property | Value |

| Molecular Formula | C₁₃H₉BrO₂ |

| Molecular Weight | 277.11 g/mol |

| Appearance | White to off-white crystalline solid (Expected) |

| Melting Point | Data not available in cited sources |

| Boiling Point | Data not available in cited sources |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, methanol, and slightly soluble in non-polar solvents. Poorly soluble in water. |

| pKa | Data not available; estimated to be similar to benzoic acid (approx. 4.2) |

Chemical Properties and Reactivity

The chemical behavior of 3-(4-bromophenyl)benzoic acid is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide.

-

Carboxylic Acid Group : This group is acidic and can undergo typical reactions such as deprotonation with a base to form a carboxylate salt. It can be converted into other functional groups like esters (via Fischer esterification), amides (via coupling agents or conversion to an acyl chloride), and can be reduced to an alcohol.

-

Aryl Bromide : The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at the 4'-position of the biphenyl system. This reactivity makes it a valuable building block in the synthesis of more complex molecules.

The following diagram illustrates the primary reaction pathways available for this molecule.

Crystal Structure of 4'-Bromo-biphenyl-3-carboxylic Acid: Data Unvailable

A comprehensive search of prominent crystallographic databases and scientific literature has revealed no publicly available single-crystal X-ray structure for 4'-Bromo-biphenyl-3-carboxylic acid. While the compound is known and commercially available, its three-dimensional solid-state architecture has not been experimentally determined and deposited in accessible repositories such as the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD).

This absence of crystallographic information prevents a detailed technical analysis of its unit cell parameters, bond lengths, bond angles, torsion angles, and intermolecular interactions, which are the core components of a crystal structure analysis. Consequently, the generation of a technical guide or whitepaper as requested, complete with quantitative data tables and specific experimental protocols for this particular molecule's crystal structure determination, cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals interested in the structural aspects of brominated biphenyl carboxylic acids, it is recommended to either:

-

Undertake the experimental determination of the crystal structure. This would involve obtaining a sample of 4'-Bromo-biphenyl-3-carboxylic acid, growing single crystals suitable for X-ray diffraction, and analyzing the resulting data.

-

Analyze the crystal structures of closely related isomers and derivatives. Several crystal structures of similar molecules are available and can provide valuable insights into the potential packing motifs and conformational preferences of 4'-Bromo-biphenyl-3-carboxylic acid. Examples of structurally related compounds with available crystallographic data include:

-

4'-Bromo-biphenyl-4-carboxylic acid

-

3'-Bromo-biphenyl-4-carboxylic acid

-

Various other substituted bromobiphenyl derivatives

-

An analysis of these related structures could serve as a proxy to hypothesize the structural characteristics of 4'-Bromo-biphenyl-3-carboxylic acid, although such an approach would be speculative and would need to be clearly stated as such in any technical document.

Path Forward for Structural Analysis: A Generalized Workflow

Should the crystal structure of 4'-Bromo-biphenyl-3-carboxylic acid become available, or for the analysis of a related compound, the following generalized experimental and computational workflow would be applicable.

Experimental Workflow for Crystal Structure Determination

The process of determining a small molecule's crystal structure via single-crystal X-ray diffraction follows a well-established protocol.

1. Synthesis and Purification: The compound of interest, 4'-Bromo-biphenyl-3-carboxylic acid, would be synthesized and purified to a high degree to remove impurities that could hinder crystallization.

2. Crystal Growth: Single crystals suitable for X-ray diffraction would be grown. Common techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

3. Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

4. Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

5. Structure Solution: The collected diffraction data is used to solve the phase problem and obtain an initial electron density map of the unit cell.

6. Structure Refinement: The initial model of the crystal structure is refined by adjusting atomic positions and other parameters to best fit the experimental diffraction data.

7. Validation and Deposition: The final crystal structure is validated for geometric and crystallographic soundness. The data is then typically deposited in a public database in the form of a Crystallographic Information File (CIF).

Due to the current unavailability of a CIF for 4'-Bromo-biphenyl-3-carboxylic acid, the subsequent sections detailing its specific crystallographic data, molecular geometry, and supramolecular interactions cannot be provided. Researchers are encouraged to consult crystallographic databases for updates or consider the experimental determination of this structure to contribute to the scientific record.

Methodological & Application

Application Note: Suzuki Coupling Protocol for the Synthesis of Terphenyl-3-carboxylic Acids

Abstract

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4'-Bromo-biphenyl-3-carboxylic acid with a variety of aryl boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and polyaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] This protocol is specifically tailored for researchers and scientists in drug development and medicinal chemistry, offering a reliable method for the synthesis of terphenyl-3-carboxylic acid derivatives. The procedure outlines the necessary reagents, reaction conditions, and purification methods to achieve high yields of the desired products.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the synthesis of biaryl compounds, a structural motif frequently found in biologically active molecules and advanced materials.[1][2][3][4] The reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate in the presence of a base.[4][5][6] Key advantages of the Suzuki coupling include its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and low toxicity of the boronic acid reagents.[3][7]

This application note focuses on the coupling of 4'-Bromo-biphenyl-3-carboxylic acid with various aryl boronic acids to generate a library of terphenyl-3-carboxylic acid derivatives. These products are of significant interest in drug discovery as scaffolds for novel therapeutic agents. The presence of the carboxylic acid functionality can be challenging, but with the appropriate choice of base and reaction conditions, the coupling can proceed efficiently without the need for protecting groups.[8]

General Reaction Scheme

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific aryl boronic acids.

Materials:

-

4'-Bromo-biphenyl-3-carboxylic acid

-

Aryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equivalents)

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Nitrogen or Argon gas (inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-Bromo-biphenyl-3-carboxylic acid (1.0 mmol, 1.0 equiv.), the desired aryl boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

-

Solvent Addition: Add the solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL), to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[9]

-

Reaction: Heat the reaction mixture to 80-100 °C and stir overnight (12-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired terphenyl-3-carboxylic acid derivative.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of 4'-Bromo-biphenyl-3-carboxylic acid with various aryl boronic acids based on typical outcomes for similar reactions. Actual yields may vary depending on the specific substrate and reaction conditions.

| Entry | Aryl Boronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | [1,1':4',1''-Terphenyl]-3-carboxylic acid | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 4''-Methoxy-[1,1':4',1''-terphenyl]-3-carboxylic acid | 80-90 |

| 3 | 4-Methylphenylboronic acid | 4''-Methyl-[1,1':4',1''-terphenyl]-3-carboxylic acid | 82-92 |

| 4 | 3-Nitrophenylboronic acid | 3''-Nitro-[1,1':4',1''-terphenyl]-3-carboxylic acid | 75-85 |

| 5 | 2-Thiopheneboronic acid | 4'-(Thiophen-2-yl)-[1,1'-biphenyl]-3-carboxylic acid | 70-85 |

Catalytic Cycle Visualization

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

The described protocol offers a robust and efficient method for the synthesis of a diverse range of terphenyl-3-carboxylic acid derivatives. The reaction is generally high-yielding and tolerates a variety of functional groups on the aryl boronic acid coupling partner. This methodology is highly valuable for the generation of compound libraries for screening in drug discovery and for the synthesis of complex molecular targets in medicinal chemistry. Further optimization of catalyst, ligand, base, and solvent may be necessary for particularly challenging substrates.[10][11]

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols: Esterification of 4'-Bromo-biphenyl-3-carboxylic Acid with Various Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the esterification of 4'-Bromo-biphenyl-3-carboxylic acid with a selection of common aliphatic alcohols. The resulting esters are valuable intermediates in organic synthesis and hold potential for applications in medicinal chemistry and drug development. The biphenyl scaffold is a recognized privileged structure in numerous biologically active compounds.

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic chemistry, yielding esters that are widely utilized as intermediates, prodrugs, and bioactive molecules themselves. 4'-Bromo-biphenyl-3-carboxylic acid is a versatile building block, and its ester derivatives are of significant interest in the exploration of new therapeutic agents. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the ester moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

This document outlines the Fischer-Speier esterification method, a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.[1][2]

Applications in Drug Development

Biphenyl derivatives are integral to the structure of many established drugs and compounds under investigation for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The ester functional group can be employed to enhance the oral bioavailability of a drug by masking a polar carboxylic acid, which can then be hydrolyzed in vivo by esterases to release the active acidic drug. Furthermore, the nature of the alcohol used for esterification can be varied to fine-tune properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the drug design and development process.

Experimental Protocols

General Fischer Esterification Protocol

Materials:

-

4'-Bromo-biphenyl-3-carboxylic acid

-

Selected alcohol (Methanol, Ethanol, 1-Propanol, 1-Butanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc) or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4'-Bromo-biphenyl-3-carboxylic acid (1.0 equivalent).

-

Add an excess of the desired alcohol (e.g., 20-40 mL per 0.1-0.2 g of carboxylic acid), which also serves as the solvent.[3]

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.4 mL per 0.1-0.2 g of carboxylic acid).[3]

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath.

-

Maintain the reflux for a specified period (typically several hours) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the alcohol under reduced pressure using a rotary evaporator.

-

Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

-

If necessary, purify the crude product by a suitable method such as column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes the reaction conditions and yields for the esterification of biphenyl-4-carboxylic acid with various alcohols, which can be considered as a representative model for the esterification of 4'-Bromo-biphenyl-3-carboxylic acid.

Table 1: Esterification of Biphenyl-4-carboxylic Acid with Various Alcohols [3]

| Alcohol | Product | Reaction Time (h) | Yield (%) |

| Methanol | Methyl [1,1'-biphenyl]-4-carboxylate | 24 | 91.2 |

| Ethanol | Ethyl [1,1'-biphenyl]-4-carboxylate | 24 | 92.4 |

| 1-Propanol | Propyl [1,1'-biphenyl]-4-carboxylate | 24 | 62.7 |

| Isopropanol | Isopropyl [1,1'-biphenyl]-4-carboxylate | 24 | 63.3 |

Note: The data presented is for the esterification of biphenyl-4-carboxylic acid and serves as an estimation for the esterification of 4'-Bromo-biphenyl-3-carboxylic acid. Actual yields and reaction times may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Fischer esterification of 4'-Bromo-biphenyl-3-carboxylic acid.

Caption: General workflow for the Fischer esterification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship in leveraging the synthesized esters for drug discovery applications.

Caption: Drug discovery pathway utilizing synthesized esters.

References

Application Notes and Protocols for Amide Bond Formation using 4'-Bromo-biphenyl-3-carboxylic Acid and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The biphenyl carboxamide moiety, in particular, is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities, including as inhibitors of enzymes and as modulators of protein-protein interactions. The presence of a bromine atom, as in 4'-Bromo-biphenyl-3-carboxylic acid, offers a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies. Biphenyl derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the efficient coupling of 4'-Bromo-biphenyl-3-carboxylic acid with various primary amines. Two of the most common and effective coupling reagents, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), are highlighted. These protocols are designed to be a valuable resource for researchers in academic and industrial settings, providing a solid foundation for the synthesis of novel biphenyl carboxamide derivatives.

Chemical Reaction Scheme

The general chemical reaction for the formation of an amide bond between 4'-Bromo-biphenyl-3-carboxylic acid and a primary amine is depicted below. The reaction involves the activation of the carboxylic acid group, followed by nucleophilic attack by the primary amine to form the stable amide linkage.

Caption: General scheme for the amide bond formation.

Experimental Workflow

The typical experimental workflow for the synthesis and purification of N-substituted-4'-bromo-biphenyl-3-carboxamides is outlined below. The process begins with the coupling reaction, followed by an aqueous work-up to remove water-soluble byproducts, and concludes with purification by column chromatography to isolate the desired amide product.

Caption: Experimental workflow for amide synthesis.

Experimental Protocols

The following are detailed protocols for the amide coupling of 4'-Bromo-biphenyl-3-carboxylic acid with primary amines using HATU and EDC/HOBt as coupling agents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally preferred for its high efficiency, fast reaction times, and ability to couple sterically hindered substrates while minimizing racemization.[1]

Materials:

-

4'-Bromo-biphenyl-3-carboxylic acid

-

Primary amine (e.g., benzylamine, hexylamine)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4'-Bromo-biphenyl-3-carboxylic acid (1.0 eq.).

-

Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

-

To the stirred solution, add the primary amine (1.1 eq.) followed by DIPEA (2.0-3.0 eq.).

-

Add HATU (1.2 eq.) to the reaction mixture in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4'-bromo-biphenyl-3-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a widely used and cost-effective method for amide bond formation. The byproducts are generally water-soluble, which can simplify the purification process.[2]

Materials:

-

4'-Bromo-biphenyl-3-carboxylic acid

-

Primary amine (e.g., aniline, cyclopropylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4'-Bromo-biphenyl-3-carboxylic acid (1.0 eq.).

-

Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1 M concentration).

-

Add HOBt (1.2 eq.) to the solution and stir until dissolved.

-

Add the primary amine (1.1 eq.) followed by DIPEA or TEA (2.0-3.0 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl solution, water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-4'-bromo-biphenyl-3-carboxamide.

Representative Data

The following table summarizes representative data for the amide bond formation between 4'-Bromo-biphenyl-3-carboxylic acid and various primary amines using the protocols described above. Please note that these are illustrative examples, and reaction conditions may require optimization for specific substrates to achieve maximum yields. The data is based on typical outcomes for similar amide coupling reactions.

| Entry | Primary Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | HATU/DIPEA | DMF | 3 | 85-95 |

| 2 | Hexylamine | HATU/DIPEA | DCM | 4 | 80-90 |

| 3 | Aniline | EDC/HOBt/DIPEA | DMF | 18 | 70-85 |

| 4 | Cyclopropylamine | EDC/HOBt/TEA | DCM | 24 | 75-85 |

Conclusion

The protocols detailed in this application note provide robust and efficient methods for the synthesis of N-substituted-4'-bromo-biphenyl-3-carboxamides. Both HATU and EDC/HOBt are effective coupling systems, with the choice of reagent often depending on the specific characteristics of the primary amine and the desired reaction kinetics. The biphenyl carboxamide products obtained through these methods can serve as valuable intermediates for the development of novel compounds with potential applications in drug discovery and materials science. The presence of the bromo-substituent allows for further synthetic diversification, making this a versatile platform for the generation of compound libraries for biological screening.

References

Application Notes: 4'-Bromo-biphenyl-3-carboxylic acid in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols on the use of 4'-Bromo-biphenyl-3-carboxylic acid as a key intermediate in the synthesis of pharmacologically active molecules. This versatile building block, featuring a reactive bromine atom and a modifiable carboxylic acid group, is particularly valuable in constructing complex molecular architectures for drug discovery.

The strategic placement of the bromo and carboxylic acid functionalities allows for sequential or orthogonal chemical modifications. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and elaborate the biphenyl core. The carboxylic acid group can be converted into a variety of functional groups, including esters, amides, or used to modulate the physicochemical properties of the final molecule.

This document focuses on two primary applications: the synthesis of analogues of Angiotensin II Receptor Blockers (ARBs) for treating hypertension and the synthesis of novel biphenyl carboxylic acid derivatives as potential anticancer agents.

Application 1: Synthesis of Angiotensin II Receptor Blocker (ARB) Analogues

The biphenyl scaffold is a critical pharmacophore in the "sartan" class of antihypertensive drugs, which function by blocking the Angiotensin II Type 1 (AT1) receptor. While many commercial syntheses utilize intermediates like 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, the 4'-bromo-biphenyl-3-carboxylic acid core provides an alternative and direct route for creating novel ARB analogues via Suzuki-Miyaura coupling.

In a potential synthetic route, the bromine atom of 4'-Bromo-biphenyl-3-carboxylic acid can be coupled with a boronic acid derivative of the requisite heterocyclic component (e.g., an imidazole, benzimidazole, or tetrazole moiety) to construct the final sartan-like molecule.

Experimental Protocol: Synthesis of a Biphenyl-Imidazole ARB Analogue via Suzuki Coupling

This protocol is an adapted, representative procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4'-Bromo-biphenyl-3-carboxylic acid with a suitable heterocyclic boronic acid.

Materials:

-

4'-Bromo-biphenyl-3-carboxylic acid

-

2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (protected, as a boronic acid or ester derivative)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 4'-Bromo-biphenyl-3-carboxylic acid (1.0 eq), the imidazole boronic acid derivative (1.2 eq), and potassium carbonate (3.0 eq).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to pH ~3-4 with 1M HCl to protonate the carboxylic acid.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Quantitative Data

The yields of Suzuki coupling reactions in the synthesis of sartan-class molecules are generally high. The subsequent deprotection and salt formation steps contribute to the overall yield.

| Reaction Step | Reactants | Product | Reported Yield (%)[1][2] |

| Suzuki Coupling | Aryl Bromide + Aryl Boronic Acid | Biphenyl Intermediate | 80 - 95 |

| Alkylation | Biphenyl Intermediate + Heterocycle | Protected Drug Molecule | ~64 (for a specific step) |

| Final Deprotection | Protected Drug Molecule | Final API (e.g., Telmisartan) | ~85 |

| Overall Synthesis | Starting Materials | Final API (Multi-step) | ~21 - 46 |

Bioactive Mechanism: Angiotensin II Receptor Signaling Pathway

Sartans competitively inhibit the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By blocking its receptor, these drugs prevent vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.

Application 2: Synthesis of Biphenyl Carboxylic Acids as Anticancer Agents

Biphenyl derivatives are recognized as important scaffolds for the development of anticancer agents. A study published in the Asian Journal of Green Chemistry details the synthesis of a library of biphenyl carboxylic acids and their evaluation against human breast cancer cell lines.[3][4] This work provides a direct and relevant application of a bromo-biphenyl carboxylic acid structure in a Suzuki-Miyaura coupling to generate bioactive molecules. The synthesized compounds were found to exhibit potent activity, with some targeting the estrogen receptor alpha (ERα).

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is based on the methodology reported for the synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives.[3] It can be readily adapted for 4'-Bromo-biphenyl-3-carboxylic acid.

Materials:

-

1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (or 4'-Bromo-biphenyl-3-carboxylic acid) (1.0 eq)

-

Substituted Arylboronic Acid (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the bromo-biphenyl carboxylic acid (e.g., 1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane:H₂O (20 mL), add the substituted arylboronic acid (12.18 mmol) and potassium carbonate (1.21 g, 12.18 mmol).

-

Add the catalyst, Pd(PPh₃)₄ (0.14 mL, 2.44 mmol).

-

Stir the resulting reaction mixture at 80 °C for 16 hours.

-

Monitor the reaction by TLC. After completion, dilute the reaction mixture with water (10 mL).

-

Extract the product with EtOAc (2 x 10 mL).

-

Combine the organic layers, wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude compound by column chromatography using an ethyl acetate/petroleum ether solvent system.

Quantitative Data: Yields and Anticancer Activity

The study reports good yields and potent in vitro anticancer activity for several synthesized biphenyl carboxylic acid derivatives against MCF-7 and MDA-MB-231 human breast cancer cell lines.[3][4]

| Compound | R Group (on Boronic Acid) | Yield (%)[3] | IC₅₀ (µM) vs. MCF-7[3][4] | IC₅₀ (µM) vs. MDA-MB-231[3][4] |

| 3a | -H (Phenyl) | 78 | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 3b | 4-Methyl | 75 | Lower Activity | Lower Activity |

| 3j | 3-Benzyloxy | 78 | 9.92 ± 0.97 | 9.54 ± 0.85 |

| Tamoxifen | (Standard) | N/A | - | - |

Experimental Workflow and Bioactive Mechanism

The synthesis follows a straightforward workflow, and the resulting molecules can interfere with the estrogen receptor signaling pathway, which is a key driver in certain types of breast cancer.

Estrogen binding to ERα induces a conformational change, dimerization, and translocation to the nucleus, where the complex binds to Estrogen Response Elements (EREs) on DNA, regulating the transcription of genes involved in cell proliferation. The synthesized biphenyl carboxylic acids may act as antagonists, blocking this pathway.

References

Application Notes and Protocols: 4'-Bromo-biphenyl-3-carboxylic acid as a Precursor for Nematic Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and characterization of nematic liquid crystals derived from 4'-Bromo-biphenyl-3-carboxylic acid. The rigid biphenyl core of this precursor is a fundamental building block for calamitic (rod-shaped) liquid crystals, imparting the necessary structural anisotropy for the formation of mesophases. The strategic placement of the carboxylic acid and bromo functionalities at the 3 and 4' positions, respectively, allows for a versatile two-step synthetic modification to generate a variety of liquid crystalline materials.

The general synthetic strategy involves an initial esterification of the carboxylic acid group with a long-chain alcohol to introduce a flexible terminal chain, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the bromo position to append a second terminal group. This modular approach enables the fine-tuning of the mesomorphic properties, such as the nematic-isotropic transition temperature (clearing point), by varying the length of the alkyl chains and the nature of the coupled aromatic moiety.

Key Molecular Features and Their Influence on Liquid Crystalline Properties:

-

Biphenyl Core: The rigid and linear nature of the biphenyl unit is the primary driver for the formation of the anisotropic liquid crystalline phase. It promotes intermolecular parallel alignment, which is characteristic of the nematic phase.

-

Ester Linkage: The ester group introduced at the 3-position contributes to the polarity and polarizability of the molecule, influencing the dielectric anisotropy and intermolecular interactions.

-

Terminal Alkyl Chains: The flexible alkyl chains at both ends of the molecule contribute to the fluidity of the material and play a crucial role in determining the melting point and the temperature range of the liquid crystalline phase. Longer chains can lead to the emergence of more ordered smectic phases.

Data Presentation

The following tables summarize representative quantitative data for a model liquid crystal, Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate , synthesized from 4'-Bromo-biphenyl-3-carboxylic acid.

Table 1: Reactants and Products for the Synthesis of Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4'-Bromo-biphenyl-3-carboxylic acid | C₁₃H₉BrO₂ | 293.12 | Precursor |

| 1-Octanol | C₈H₁₈O | 130.23 | Reactant |

| Octyl 4'-bromobiphenyl-3-carboxylate | C₂₁H₂₅BrO₂ | 405.33 | Intermediate |

| 4-Pentylphenylboronic acid | C₁₁H₁₇BO₂ | 192.06 | Reactant |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | Catalyst |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Base |

| Toluene | C₇H₈ | 92.14 | Solvent |

| Ethanol | C₂H₅OH | 46.07 | Co-solvent |

| Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate | C₃₂H₄₀O₂ | 456.66 | Final Product |

Table 2: Physicochemical Properties and Phase Transitions of Octyl 4'-(4-pentylphenyl)biphenyl-3-carboxylate

| Property | Value | Method of Determination |

| Yield (Esterification) | ~90% | Gravimetric analysis after purification |

| Yield (Suzuki Coupling) | ~85% | Gravimetric analysis after purification |

| Melting Point (Cr-N) | ~ 65 °C | Differential Scanning Calorimetry (DSC) |

| Nematic-Isotropic Transition (TN-I) | ~ 120 °C | Polarized Optical Microscopy (POM), DSC |

| Appearance | White crystalline solid | Visual Inspection |

Experimental Protocols

Protocol 1: Synthesis of Octyl 4'-bromobiphenyl-3-carboxylate (Intermediate)

This protocol describes the Fischer esterification of 4'-Bromo-biphenyl-3-carboxylic acid with 1-octanol.

Materials:

-

4'-Bromo-biphenyl-3-carboxylic acid (1.0 eq)

-

1-Octanol (10 eq, used as reactant and solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Toluene

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-